molecular formula C16H15FO2 B1327644 3-(4-Fluorophenyl)-2'-methoxypropiophenone CAS No. 898767-91-4

3-(4-Fluorophenyl)-2'-methoxypropiophenone

Cat. No.: B1327644
CAS No.: 898767-91-4
M. Wt: 258.29 g/mol
InChI Key: VDDHNSSSAIDQKW-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-2’-methoxypropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a fluorophenyl group and a methoxy group attached to a propiophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-2’-methoxypropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-fluoroacetophenone with 2-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of 3-(4-Fluorophenyl)-2’-methoxypropiophenone can be scaled up by optimizing the reaction conditions. This includes using a continuous flow reactor to ensure efficient mixing and heat transfer. The reaction mixture is then subjected to purification processes such as recrystallization or column chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-2’-methoxypropiophenone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(4-Fluorophenyl)-2’-methoxybenzoic acid.

    Reduction: Formation of 3-(4-Fluorophenyl)-2’-methoxypropanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Fluorophenyl)-2’-methoxypropiophenone has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-2’-methoxypropiophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. The presence of the fluorophenyl and methoxy groups enhances its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-2’-methoxypropiophenone
  • 3-(4-Bromophenyl)-2’-methoxypropiophenone
  • 3-(4-Methylphenyl)-2’-methoxypropiophenone

Uniqueness

3-(4-Fluorophenyl)-2’-methoxypropiophenone is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding interactions compared to its chloro, bromo, or methyl analogs.

Properties

IUPAC Name

3-(4-fluorophenyl)-1-(2-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO2/c1-19-16-5-3-2-4-14(16)15(18)11-8-12-6-9-13(17)10-7-12/h2-7,9-10H,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDHNSSSAIDQKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)CCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644565
Record name 3-(4-Fluorophenyl)-1-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898767-91-4
Record name 3-(4-Fluorophenyl)-1-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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